2-Methyl-4-ethylimidazole

Vue d'ensemble

Description

2-Methyl-4-ethylimidazole is a colorless to yellowish liquid with an amine-like odor . It is a versatile intermediate with a variety of applications . It can be used as a building block for active ingredients as well as in epoxy curing . It is used as an intermediate for pharmaceuticals, agrochemicals, dyes, textile auxiliaries, pigments, and other organic chemicals .

Synthesis Analysis

Imidazole is an interesting class of basic heterocyclic compounds in nature. Its main use is as a precursor material for the synthesis of other more complex compounds . Recent advances in the synthesis of imidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The detailed description of the crystal structure of 2-methylimidazole includes information on the symmetry of the analyzed crystal, the values of the bond distances and the angles as well as hydrogen bond interaction analysis .Chemical Reactions Analysis

Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis

2-Methyl-4-ethylimidazole has a molecular weight of 110.16 . It is a solid at 20°C and has a density of 0.975 g/mL at 25°C . It has a melting point of 47-54°C and a boiling point of 292-295°C .Applications De Recherche Scientifique

CO2 Capture and Purification

- Application Summary: 2-Ethyl-4-methylimidazole is used in Carbon Capture and Storage (CCS) technology, which is considered one of the most effective short-term solutions in reducing atmospheric CO2 concentrations .

- Methods of Application: The aqueous solution of 2-ethyl-4-methylimidazole is used to capture CO2. The absorbed CO2 can be completely released by heating the solution at a relatively low temperature (<100 °C) .

- Results: The aqueous solution of 2-ethyl-4-methylimidazole displays a maximum CO2 molar absorption capacity of 1.0 mol∙mol −1. Stability tests show that the aqueous system is quite stable, with less than 10% loss of the molar absorption capacity after eight absorption–desorption cycles .

Cross-linker for Epoxy Resins

- Application Summary: 2-Ethyl-4-methylimidazole can be used as a cross-linker for epoxy resins to synthesize network polymers with improved thermal resistance and physical properties .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, the cross-linker would be mixed with the epoxy resin, and the mixture would be cured to form the polymer network .

- Results: The use of 2-Ethyl-4-methylimidazole as a cross-linker results in network polymers with improved thermal resistance and physical properties .

Curing Agent for Polysiloxane Episulfide Resin

- Application Summary: 2-Ethyl-4-methylimidazole can be used as a curing agent for polysiloxane episulfide resin .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, the curing agent would be mixed with the resin, and the mixture would be cured to form the polymer .

- Results: The use of 2-Ethyl-4-methylimidazole as a curing agent results in cured polysiloxane episulfide resin with improved properties .

Catalyst for Epoxidized Soybean Oil (ESO) Based Thermosets

- Application Summary: 2-Ethyl-4-methylimidazole can be used as a catalyst to affect the fracture mechanics of epoxidized soybean oil (ESO) based thermosets .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, the catalyst would be mixed with the ESO, and the mixture would be cured to form the thermosets .

- Results: The use of 2-Ethyl-4-methylimidazole as a catalyst results in ESO based thermosets with improved fracture mechanics .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-ethyl-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAHASMJDOMQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458228 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-2-methyl-1H-imidazole | |

CAS RN |

29239-89-2 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)

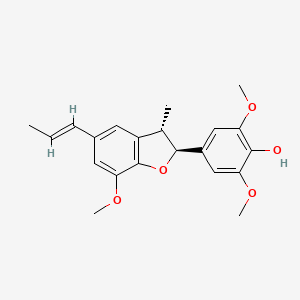

![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)

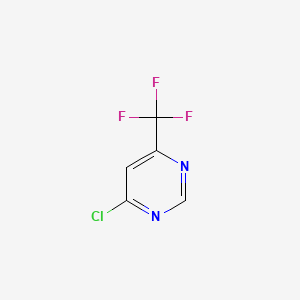

![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)

![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)